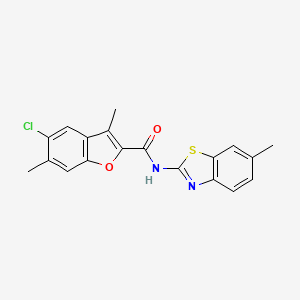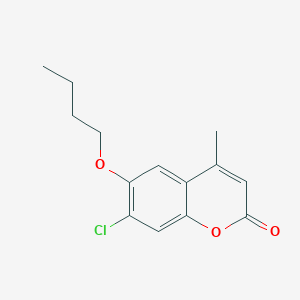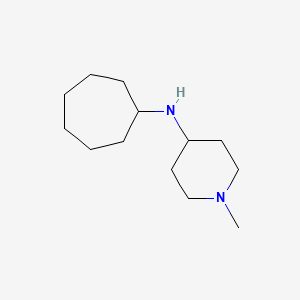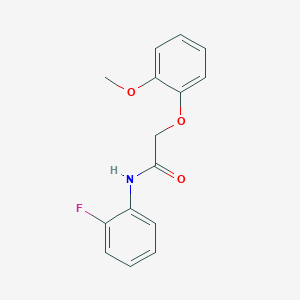
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide, also known as BQP, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BQP belongs to the family of quinolinecarboxamides and has been studied extensively for its biological activities.
Wirkmechanismus
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide exerts its biological activities by inhibiting the activity of specific enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. This compound also inhibits the activity of the epidermal growth factor receptor (EGFR), which is involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to reduce the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide in laboratory experiments has several advantages. It is a synthetic compound, which allows for precise control of its chemical structure and purity. This compound is also stable under laboratory conditions and can be stored for extended periods without degradation. However, the use of this compound in laboratory experiments is limited by its high cost and the need for specialized expertise in organic synthesis.
Zukünftige Richtungen
There are several future directions for research on 2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide. One potential area of research is the development of this compound analogs with improved biological activities. Another area of research is the optimization of the synthesis method to reduce the cost and increase the yield of this compound. Additionally, further studies are needed to explore the potential use of this compound as an imaging agent in medical diagnosis.
In conclusion, this compound is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities and has been studied extensively for its biological activities. While the use of this compound in laboratory experiments has several advantages, its high cost and the need for specialized expertise in organic synthesis limit its use. However, there are several future directions for research on this compound, including the development of analogs with improved biological activities and the optimization of the synthesis method.
Synthesemethoden
The synthesis of 2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide involves the reaction of 7-chloro-4-quinolinecarboxylic acid with 1-butyl-1H-pyrazole-4-carboxylic acid and N,N-dimethylformamide. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-(1-butyl-1H-pyrazol-4-yl)-7-chloro-N,N-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use as an imaging agent in medical diagnosis.
Eigenschaften
IUPAC Name |
2-(1-butylpyrazol-4-yl)-7-chloro-N,N-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-4-5-8-24-12-13(11-21-24)17-10-16(19(25)23(2)3)15-7-6-14(20)9-18(15)22-17/h6-7,9-12H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJOQUIOSQBYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)
![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)

![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)

![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4998622.png)